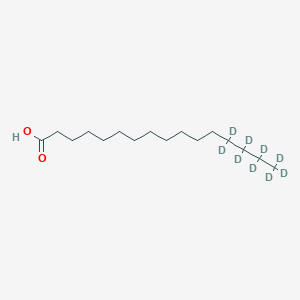

Palmitic acid-d9

Description

The exact mass of the compound 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745836 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-49-5 | |

| Record name | (13,13,14,14,15,15,16,16,16-~2~H_9_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Palmitic Acid-d9 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Palmitic acid-d9 in scientific research. This compound, a deuterated analog of the ubiquitous saturated fatty acid, palmitic acid, serves as a critical tool in modern analytical and metabolic research. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of endogenous palmitic acid in a variety of biological matrices. Furthermore, its use extends to metabolic labeling studies, allowing researchers to trace the metabolic fate of palmitic acid and investigate its role in complex biological processes such as protein palmitoylation.

Core Applications of this compound

This compound is predominantly used in two key areas of research:

-

Internal Standard for Quantitative Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is the gold standard for the accurate quantification of unlabeled palmitic acid.[1][2] Because it is chemically identical to palmitic acid but has a different mass due to the deuterium atoms, it co-elutes with the analyte of interest and experiences similar ionization and fragmentation patterns. This allows for correction of sample loss during preparation and variations in instrument response, leading to highly reliable quantitative data.

-

Metabolic Labeling and Tracer Studies: As a stable isotope-labeled compound, this compound can be introduced into cell cultures or in vivo models to trace the metabolic pathways of palmitic acid. This includes its incorporation into complex lipids, its role in energy metabolism, and its use in post-translational modifications like protein S-palmitoylation.

Quantitative Analysis of Palmitic Acid using this compound

The accurate measurement of palmitic acid concentrations in biological samples such as plasma, tissues, and cells is crucial for understanding its role in health and disease. Palmitic acid levels are often altered in metabolic disorders like obesity and type 2 diabetes, as well as in cardiovascular disease and cancer.[1]

Experimental Protocol: Quantification of Palmitic Acid in Plasma by LC-MS/MS

This protocol outlines a common procedure for the quantification of palmitic acid in human plasma using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

2. Derivatization (for GC-MS, optional for LC-MS):

-

For GC-MS analysis, the extracted fatty acids are typically derivatized to increase their volatility. A common method is esterification to form fatty acid methyl esters (FAMEs).

-

Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.

-

Incubate at 60°C for 1 hour.

-

After cooling, add 1 mL of hexane and 0.5 mL of water.

-

Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

-

For LC-MS, derivatization is often not necessary as free fatty acids can be directly analyzed.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of methanol:isopropanol 1:1, v/v).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium acetate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium acetate.

-

A gradient elution is used to separate the fatty acids.

-

-

Mass Spectrometry: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Palmitic Acid: Precursor ion (m/z) 255.2 -> Product ion (m/z) 255.2 (or a characteristic fragment).

-

MRM Transition for this compound: Precursor ion (m/z) 264.2 -> Product ion (m/z) 264.2 (or a corresponding fragment).

-

4. Data Analysis and Quantification:

-

A calibration curve is generated using standard solutions of unlabeled palmitic acid of known concentrations, each spiked with the same amount of this compound.

-

The peak area ratio of the analyte (palmitic acid) to the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of palmitic acid in the unknown samples is then determined from this calibration curve.

Quantitative Data Example

The following table presents representative data from a lipidomics study where deuterated palmitic acid was used as an internal standard to quantify fatty acid levels in xenograft tissues under different dietary conditions.

| Fatty Acid | Control Diet (µg/g tissue) | High-Fat Diet (µg/g tissue) |

| Palmitic Acid (C16:0) | 150.3 ± 12.5 | 289.7 ± 25.1 |

| Stearic Acid (C18:0) | 85.6 ± 7.9 | 162.4 ± 15.3 |

| Oleic Acid (C18:1) | 210.1 ± 18.3 | 225.8 ± 20.9 |

| Data are represented as mean ± SEM. This table is a representative example based on findings from lipidomic studies. |

Metabolic Labeling with this compound

Metabolic labeling with stable isotopes is a powerful technique to study the dynamics of metabolic pathways. This compound can be used to track the incorporation of palmitic acid into various lipid species and to study protein palmitoylation.

Experimental Protocol: Metabolic Labeling of Cultured Cells

This protocol describes a general procedure for labeling cultured mammalian cells with this compound to study its incorporation into cellular lipids.

1. Cell Culture and Labeling:

-

Culture mammalian cells to the desired confluency in standard growth medium.

-

Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

-

Remove the standard growth medium and replace it with a labeling medium containing this compound-BSA complex at a final concentration of 50-100 µM.

-

Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) to allow for the metabolic incorporation of the labeled fatty acid.

2. Cell Harvesting and Lipid Extraction:

-

After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated labeled fatty acid.

-

Harvest the cells by scraping or trypsinization.

-

Perform lipid extraction using the same procedure as described for the quantitative analysis protocol (e.g., chloroform:methanol extraction).

3. Analysis by Mass Spectrometry:

-

The extracted lipids are analyzed by LC-MS or LC-MS/MS to identify and quantify the lipid species that have incorporated the deuterated palmitic acid.

-

The mass shift of +9 Da in the lipid species containing the labeled palmitate allows for their unambiguous identification.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of palmitic acid using this compound as an internal standard.

Caption: Workflow for Palmitic Acid Quantification using this compound.

Palmitic Acid-Induced NF-κB Signaling Pathway

Unlabeled palmitic acid is known to be involved in various cellular signaling pathways, often promoting pro-inflammatory responses. One of the key pathways activated by palmitic acid is the Nuclear Factor-kappa B (NF-κB) pathway.[3]

Caption: Palmitic Acid-Induced NF-κB Signaling Pathway.

Conclusion

This compound is an indispensable tool for researchers in a wide array of scientific disciplines. Its primary application as an internal standard in mass spectrometry provides the accuracy and precision required for the robust quantification of palmitic acid in complex biological samples. Furthermore, its use in metabolic labeling studies offers valuable insights into the dynamic roles of palmitic acid in cellular metabolism and signaling. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their experimental designs.

References

Deuterated Palmitic Acid as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, enabling the precise tracking of molecules through complex biological pathways. Among these, deuterated palmitic acid (d-palmitic acid) has emerged as a powerful probe for investigating fatty acid metabolism. Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in energy storage and cellular signaling. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can follow the journey of palmitic acid and its metabolic products in vivo and in vitro without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the application of deuterated palmitic acid as a metabolic tracer, focusing on experimental design, analytical methodologies, and the interpretation of tracer data in the context of key signaling pathways.

Core Principles of Metabolic Tracing with Deuterated Palmitic Acid

The fundamental principle behind using deuterated palmitic acid is the ability to distinguish it from its naturally abundant, non-deuterated counterpart using mass spectrometry. When a known amount of deuterated palmitic acid is introduced into a biological system, it mixes with the endogenous pool of palmitic acid. By measuring the ratio of the deuterated (tracer) to non-deuterated (tracee) forms in various lipid species and their metabolic products over time, researchers can calculate key kinetic parameters. These include the rate of appearance (Ra) or flux of palmitic acid into the plasma, its rate of oxidation for energy production, and its incorporation into complex lipids such as triglycerides and phospholipids.[1]

The most commonly used form of deuterated palmitic acid is perdeuterated palmitic acid (d31-palmitic acid), where all 31 hydrogen atoms on the acyl chain are replaced with deuterium. This significant mass shift provides a clear and unambiguous signal in mass spectrometric analyses.

Key Metabolic Pathways Investigated with Deuterated Palmitic Acid

Deuterated palmitic acid is instrumental in elucidating the dynamics of several critical metabolic pathways:

-

De Novo Lipogenesis (DNL): While deuterated water (D₂O) is more commonly used to measure the overall rate of new fatty acid synthesis, deuterated palmitic acid can be used to trace the esterification of newly synthesized or dietary fatty acids into complex lipids.

-

Beta-Oxidation: By tracking the disappearance of the deuterated tracer from the plasma free fatty acid pool and the appearance of deuterated water in the body's water pool, the rate of fatty acid oxidation can be quantified.[2]

-

Triglyceride Synthesis and Turnover: The incorporation of deuterated palmitic acid into triglycerides provides a direct measure of the rate of triglyceride synthesis and subsequent turnover.

Quantitative Data from Deuterated Palmitic Acid Tracer Studies

The following tables summarize quantitative data from representative studies that have utilized deuterated palmitic acid to investigate fatty acid metabolism.

Table 1: Fatty Acid Oxidation Rates Measured with d31-Palmitic Acid

| Study Population | Condition | Tracer Administration | Analytical Method | Fatty Acid Oxidation Rate | Reference |

| Healthy Humans | Exercise (2-4h at 25% VO₂max) | Oral d31-palmitate in a liquid meal | Urine analysis for deuterium enrichment | Cumulative recovery of 10.6 ± 3% of the administered dose at 9 hours | [3] |

| Healthy Humans | Resting | Ingestion of d31-palmitic acid | Continuous-flow isotope ratio mass spectrometry (CF-IRMS) of urine | 16.2 ± 1.6% (at 8h), 18.7 ± 2.0% (at 12h), 21.7 ± 1.9% (at 3 days) cumulative recovery | [4] |

Table 2: Palmitic Acid Turnover and Flux

| Study Population | Tracer | Infusion Rate | Analytical Method | Palmitate Flux | Reference |

| Healthy Adults | [U-¹³C]palmitate | Rest: 0.5 nmol·kg⁻¹·min⁻¹; Exercise: 2 nmol·kg⁻¹·min⁻¹ | Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) | Highly reproducible with a coefficient of variation of 8% for inter-day measurements | [5] |

| 12-hour-old Human Infant | [1-¹³C]palmitic acid | Not specified | Selected ion monitoring gas-liquid chromatography-mass spectrometry | Method precision averaged better than ± 2% for plasma palmitate concentrations in the physiologic range | [6] |

Table 3: Incorporation of Deuterated Palmitic Acid into Triglycerides

| Biological System | Experimental Condition | Tracer | Analytical Method | Key Finding | Reference |

| Isolated Perfused Rat Hearts | Perfusion with D31-palmitate | D31-palmitate | Mass fragmentography | Dose-dependent incorporation into triglycerides and diglycerides, suggesting saturation kinetics. | [7] |

| CHO and SCD-overexpressing cells | Incubation with deuterated palmitate | Deuterated palmitate | Not specified | SCD-overexpressing cells showed a 4.6-fold increase in the total amount of deuterated C16 or C18 fatty acids in the triglyceride pool compared to control CHO cells. | [8] |

| Human Liver Biopsy Specimens | Incubation with [1-¹⁴C]palmitic acid | [1-¹⁴C]palmitic acid | Thin layer chromatography and scintillation counting | The rate of palmitic acid incorporation into triglycerides was higher in patients with alcoholic fatty liver disease compared to controls. | [9] |

Experimental Protocols

Protocol 1: In Vivo Measurement of Dietary Fat Oxidation Using d31-Palmitic Acid

This protocol is adapted from a validation study comparing d31-palmitate with [1-¹³C]palmitate.[3]

1. Subject Preparation:

-

Subjects should be healthy volunteers with normal body mass index.

-

An overnight fast is typically required before the start of the experiment.

2. Tracer Administration:

-

A liquid meal is prepared for breakfast.

-

A known amount of d31-palmitic acid is incorporated into the meal. The exact dosage should be determined based on the sensitivity of the analytical instruments.

3. Sample Collection:

-

Urine samples are collected at baseline (before the meal) and at regular intervals for up to 9 hours or longer post-ingestion.

-

Total urine output at each time point should be recorded.

4. Sample Preparation and Analysis:

-

The deuterium enrichment in the urine is measured. This reflects the production of deuterated water from the oxidation of d31-palmitic acid.

-

Analysis is typically performed using isotope ratio mass spectrometry (IRMS).

5. Data Calculation:

-

The cumulative recovery of the deuterium label in the urine over time is calculated.

-

This cumulative recovery represents the percentage of the ingested d31-palmitic acid that has been oxidized.

Protocol 2: Analysis of Deuterated Palmitic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of fatty acids, including deuterated palmitic acid, in plasma samples.

1. Sample Collection and Storage:

-

Collect blood samples in EDTA-containing tubes.

-

Centrifuge to separate plasma.

-

Store plasma samples at -80°C until analysis.

2. Lipid Extraction:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 100 µL), add an internal standard. For deuterated palmitic acid analysis, a different deuterated fatty acid with a distinct mass can be used as an internal standard.

-

Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

The organic phase containing the lipids is collected and dried under a stream of nitrogen.

3. Derivatization:

-

Fatty acids are derivatized to form volatile esters, most commonly fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like boron trifluoride in methanol.

-

The FAMEs are then extracted into an organic solvent like hexane.

4. GC-MS Analysis:

-

The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer.

-

The GC separates the different fatty acid methyl esters based on their volatility and interaction with the column.

-

The mass spectrometer detects the different FAMEs based on their mass-to-charge ratio. The presence of deuterium in d31-palmitic acid will result in a corresponding mass shift, allowing for its differentiation from endogenous palmitic acid.

-

Quantification is achieved by comparing the peak area of the deuterated palmitic acid to that of the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Palmitic Acid

Palmitic acid is not only a substrate for energy metabolism but also a signaling molecule that can influence key cellular pathways. Understanding these pathways is crucial for interpreting the results of tracer studies.

-

mTOR Signaling Pathway: Palmitic acid can activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism. This activation can occur through mechanisms that are independent of the canonical PI3K/Akt pathway and may involve the inhibition of AMPK.[10][11]

-

PI3K/Akt Signaling Pathway: Chronic exposure to high levels of palmitic acid can lead to insulin resistance by inhibiting the insulin-stimulated PI3K/Akt signaling pathway. This inhibition can impair glucose uptake and utilization.[12][13][14]

-

AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor. It is generally activated by conditions of low energy (high AMP:ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes like fatty acid synthesis. Palmitic acid has been shown to inhibit AMPK activity, which can contribute to the activation of mTOR and the suppression of fatty acid oxidation.[15][16][17][18]

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz DOT language to visualize key signaling pathways and a typical experimental workflow.

Conclusion

Deuterated palmitic acid is a versatile and powerful tool for dissecting the complexities of fatty acid metabolism. Its use in tracer studies, combined with modern analytical techniques, provides invaluable quantitative data on metabolic fluxes in both health and disease. For researchers and drug development professionals, understanding the principles of experimental design, the intricacies of analytical methods, and the interplay with key signaling pathways is paramount for leveraging this technology to its full potential. The methodologies and data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at unraveling the roles of fatty acid metabolism in various physiological and pathological states, ultimately paving the way for the development of novel therapeutic interventions.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of high-temperature conversion and equilibration methods for the determination of d31-palmitic acid oxidation in man using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new method for studying the incorporation of nonesterified fatty acids into cardiac lipids by using deuterium-labelled palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitic acid oxidation and incorporation into triglyceride by needle liver biopsy specimens from control subjects and patients with alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palmitate activates mTOR/p70S6K through AMPK inhibition and hypophosphorylation of raptor in skeletal muscle cells: Reversal by oleate is similar to metformin. | Semantic Scholar [semanticscholar.org]

- 12. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitic acid inhibits prostate cancer cell proliferation and metastasis by suppressing the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Certificate of Analysis and Purity of Palmitic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity of Palmitic acid-d9, a deuterated analog of palmitic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for quantitative analysis or as a tracer in metabolic research.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CofA) for this compound is a critical document that provides lot-specific data on its identity, purity, and quality. While the exact format and parameters may vary between suppliers, a comprehensive CofA will typically include the quantitative data summarized in the tables below. It is imperative to consult the batch-specific CofA for precise values before experimental use.

Identification and Chemical Properties

This section of the CofA confirms the identity and basic chemical properties of this compound.

| Parameter | Typical Specification |

| Product Name | This compound |

| Synonyms | Hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, C16:0-d9 |

| CAS Number | 1173022-49-5[1] |

| Molecular Formula | C₁₆H₂₃D₉O₂[1] |

| Molecular Weight | 265.5 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |

Purity and Isotopic Enrichment

This is a critical section of the CofA, detailing the chemical purity and the extent of deuterium incorporation. These values are essential for accurate quantification when used as an internal standard.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

| Isotopic Purity (Deuterium Incorporation) | ≥99% deuterated forms (d1-d9) | Mass Spectrometry (MS) |

| d0 Content | ≤1% | Mass Spectrometry (MS) |

Experimental Protocols for Quality Assessment

The purity and isotopic enrichment of this compound are typically determined using a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is the primary analytical technique for assessing the chemical purity and isotopic distribution of this compound. Due to the low volatility of free fatty acids, a derivatization step is required to convert this compound into a more volatile form, typically a Fatty Acid Methyl Ester (FAME) or a Pentafluorobenzyl (PFB) ester.[2][3]

2.1.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Principle: The carboxylic acid group of this compound is esterified with methanol in the presence of a catalyst, such as boron trifluoride (BF₃), to form the more volatile methyl ester.

-

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., toluene).

-

Add a solution of 14% BF₃ in methanol.

-

Heat the mixture in a sealed vial at 100°C for 30 minutes.

-

After cooling, add water and hexane to the vial and vortex to extract the FAMEs into the hexane layer.

-

Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

-

2.1.2. GC-MS Instrumental Parameters

| Parameter | Typical Setting |

| GC Column | DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Splitless, 250°C |

| Oven Temperature Program | Initial 100°C, ramp to 250°C at 4°C/min, hold for 5 minutes[4] |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Mode | Full scan to determine isotopic distribution and identify impurities. Selected Ion Monitoring (SIM) for enhanced sensitivity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to assess the position and extent of deuteration. In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent.[5]

2.2.1. Sample Preparation

-

Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

2.2.2. NMR Spectrometer Parameters

| Parameter | Typical Setting |

| Spectrometer Frequency | 400 MHz or higher for ¹H NMR |

| Solvent | CDCl₃ |

| Internal Standard | TMS |

| Nuclei Observed | ¹H, ¹³C, and potentially ²H |

Visualizing Experimental and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of this compound and its application as a tracer in a key metabolic pathway.

Caption: Experimental workflow for the purity and isotopic analysis of this compound by GC-MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]

Palmitic Acid-d9: A Technical Guide for Researchers

An In-depth Whitepaper on the Applications and Methodologies of Deuterated Palmitic Acid in Scientific Research

This technical guide provides a comprehensive overview of Palmitic acid-d9, a deuterated analog of palmitic acid, for researchers, scientists, and professionals in drug development. This document outlines its core properties, details its primary application as an internal standard in mass spectrometry, and provides insights into the broader biological context of palmitic acid.

Core Properties of this compound

This compound is a stable isotope-labeled version of palmitic acid, the most common saturated fatty acid in animals and plants. The incorporation of nine deuterium atoms results in a molecule that is chemically similar to its endogenous counterpart but isotopically distinct, making it an invaluable tool for quantitative analysis.

| Property | Value | Citations |

| CAS Number | 1173022-49-5 | [1] |

| Molecular Formula | C₁₆H₂₃D₉O₂ | [1] |

| Molecular Weight | 265.5 g/mol | [1] |

| Synonyms | C16:0-d9, Hexadecanoic-d9 acid, Cetylic-d9 acid | [1] |

| Primary Use | Internal standard for mass spectrometry | [1] |

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard for the accurate quantification of palmitic acid in various biological samples using mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[2]

Experimental Workflow for Lipidomics

The general workflow for the quantification of fatty acids using a deuterated internal standard involves several key steps, from sample preparation to data analysis.

Detailed Experimental Protocols

-

To a known volume of plasma, add a precise amount of this compound as the internal standard.

-

Add a 2:1 chloroform:methanol solution and vortex thoroughly to ensure complete mixing and protein precipitation.[3]

-

Induce phase separation by adding water or a saline solution.[3]

-

Centrifuge the sample to separate the aqueous and organic layers.[3]

-

Carefully collect the lower organic layer, which contains the lipids.[3]

-

Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[3]

For the analysis of total fatty acids, a saponification step is required to release fatty acids from complex lipids.

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze ester bonds, releasing free fatty acids.[4]

-

Neutralize the solution with hydrochloric acid.[4]

-

Extract the free fatty acids using a nonpolar solvent like hexane.[4]

-

Evaporate the solvent under a stream of nitrogen.

-

For GC-MS analysis, derivatize the fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.[2]

For LC-MS/MS, the dried lipid extract can be reconstituted in an appropriate solvent and directly analyzed.

-

Chromatography: A reverse-phase C18 column is typically used for the separation of fatty acids.[4]

-

Mobile Phase: A gradient of water and acetonitrile/isopropanol with additives like formic acid or ammonium acetate is commonly employed to improve peak shape and ionization.[4]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for monitoring specific precursor-to-product ion transitions for both the endogenous palmitic acid and the deuterated internal standard.[4]

Biological Relevance of Palmitic Acid

Accurate quantification of palmitic acid is critical for understanding its role in various physiological and pathological processes. Palmitic acid is not only a key source of energy but also a signaling molecule involved in numerous cellular pathways.[5]

Role in Protein Palmitoylation

Palmitoylation is the reversible post-translational modification of proteins with palmitic acid, which affects protein localization, stability, and function.[6][7] The use of isotopic labeling, including deuterated fatty acids, can aid in the quantitative analysis of protein palmitoylation by mass spectrometry.[8][9]

Involvement in Signaling Pathways

Palmitic acid has been shown to modulate several signaling pathways, particularly in the context of metabolic diseases, inflammation, and cancer.[5][10] For instance, in pancreatic cancer cells, palmitic acid can activate the TLR4/ROS/NF-κB/MMP9 signaling pathway, leading to increased cancer cell invasiveness.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 8. Site-Specific Quantification of Protein Palmitoylation by Cysteine-Stable Isotope Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Palmitic Acid in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body and is obtained from both dietary sources and endogenous synthesis.[1][2][3][4] Beyond its fundamental role as an energy source and a structural component of cellular membranes, palmitic acid is a critical signaling molecule that modulates a myriad of cellular processes.[1] Dysregulation of palmitic acid metabolism is implicated in the pathophysiology of numerous metabolic diseases, including insulin resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. This technical guide provides a comprehensive overview of the multifaceted roles of palmitic acid in cellular metabolism, with a focus on its metabolic fate, its impact on key signaling pathways, and its contribution to cellular stress responses. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Palmitic acid (16:0) is a central player in cellular lipid metabolism. It is a major component of palm oil, meat, and dairy products and can also be synthesized de novo from carbohydrates and amino acids.[1] In a typical 70-kg individual, there is approximately 3.5 kg of palmitic acid, highlighting its quantitative significance.[1] While essential for normal physiological functions, an excess of palmitic acid, often associated with modern Western diets, can lead to cellular dysfunction, a state often referred to as "lipotoxicity." This guide will delve into the core metabolic pathways involving palmitic acid, its intricate role in cellular signaling, and the experimental methodologies used to investigate these processes.

Metabolic Fates of Palmitic Acid

Once inside the cell, palmitic acid is rapidly activated to its acyl-CoA derivative, palmitoyl-CoA, which is the central hub for its subsequent metabolic transformations.

Beta-Oxidation: Energy Production

In the mitochondrial matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain by two carbons, generating acetyl-CoA, NADH, and FADH2.[5] These products then enter the citric acid cycle and the electron transport chain to produce a substantial amount of ATP.[5]

Experimental Protocol: Measurement of Fatty Acid β-Oxidation

A common method to quantify the rate of β-oxidation involves the use of radiolabeled palmitic acid, typically [1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid.

-

Principle: Cells or isolated mitochondria are incubated with radiolabeled palmitic acid. The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs), which represent the acetyl-CoA and intermediates of the citric acid cycle that have been released from the fatty acid chain.[6]

-

Detailed Methodology: A detailed protocol for measuring fatty acid β-oxidation in freshly isolated mouse hepatocytes is available and can be adapted for other cell types.[6][7][8] The protocol involves incubating the cells with [1-¹⁴C]palmitic acid, followed by precipitation of macromolecules with perchloric acid. The radioactivity in the acid-soluble supernatant is then quantified by scintillation counting.[6]

Esterification: Storage as Triglycerides

Excess palmitic acid is esterified with glycerol to form triacylglycerols (triglycerides), which are stored in lipid droplets as a long-term energy reserve. This process primarily occurs in adipose tissue but can also happen in other tissues like the liver and muscle, leading to ectopic fat accumulation under pathological conditions.

Conversion to Other Fatty Acids

Palmitic acid can be elongated to form longer-chain saturated fatty acids, such as stearic acid (18:0). It can also be desaturated by the enzyme stearoyl-CoA desaturase-1 (SCD1) to produce the monounsaturated fatty acid, palmitoleic acid (16:1n7).

Synthesis of Complex Lipids

Palmitoyl-CoA is a crucial precursor for the de novo synthesis of other important lipid molecules, most notably ceramides.

Palmitic Acid as a Signaling Molecule

Beyond its metabolic roles, palmitic acid and its derivatives act as potent signaling molecules, influencing a wide range of cellular processes, often with pathological consequences when present in excess.

Insulin Resistance

Elevated levels of palmitic acid are strongly linked to the development of insulin resistance, a hallmark of type 2 diabetes.[9]

-

Mechanism: Palmitic acid can impair insulin signaling through several mechanisms:

-

Activation of Protein Kinase C (PKC): Palmitic acid increases the levels of diacylglycerol (DAG), which in turn activates novel PKC isoforms (e.g., PKCθ and PKCε). These kinases can phosphorylate the insulin receptor substrate-1 (IRS-1) at inhibitory serine residues, thereby blocking downstream insulin signaling through the PI3K/Akt pathway.

-

Ceramide Synthesis: Palmitic acid is a direct precursor for the de novo synthesis of ceramides.[10] Ceramides can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt, a key kinase in the insulin signaling cascade.

-

Inflammation: As discussed below, palmitic acid can induce an inflammatory response, and the resulting pro-inflammatory cytokines can also contribute to insulin resistance.

-

Experimental Protocol: Quantification of Palmitic Acid-Induced Insulin Resistance

Insulin resistance in cell culture models is typically assessed by measuring the impairment of insulin-stimulated glucose uptake.

-

Cell Models: Common cell lines used for these studies include 3T3-L1 adipocytes, C2C12 myotubes, and HepG2 hepatocytes.[11][12][13]

-

Palmitic Acid Treatment: Cells are typically treated with palmitic acid complexed to bovine serum albumin (BSA) at concentrations ranging from 0.25 to 1 mM for several hours to induce insulin resistance.[11][12]

-

Glucose Uptake Assay:

-

After palmitic acid treatment, cells are stimulated with insulin.

-

The uptake of a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, is then measured.[8]

-

A decrease in insulin-stimulated glucose uptake in palmitic acid-treated cells compared to control cells indicates the induction of insulin resistance.[8]

-

-

Western Blot Analysis: The phosphorylation status of key insulin signaling proteins, such as the insulin receptor, IRS-1, and Akt, can be quantified by Western blotting to pinpoint the molecular defects in the signaling pathway.[14][15][16][17] A reduced ratio of phosphorylated Akt (p-Akt) to total Akt in response to insulin is a common indicator of insulin resistance.[15][16]

Inflammation

Palmitic acid is a potent pro-inflammatory molecule that can activate innate immune signaling pathways.

-

Mechanism: Palmitic acid can directly bind to and activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[18] This activation triggers a downstream signaling cascade involving the adaptor protein MyD88 and leads to the activation of the transcription factor NF-κB.[19][20] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11][21][22][23][24]

Experimental Protocol: TLR4/NF-κB Reporter Assay

-

Principle: This assay utilizes a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene, such as luciferase.

-

Methodology:

Endoplasmic Reticulum (ER) Stress

An excessive influx of palmitic acid can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.

-

Mechanism: The precise mechanisms are not fully elucidated but are thought to involve alterations in ER membrane composition and the saturation of protein folding machinery. ER stress activates the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis. Key markers of ER stress include the upregulation of chaperone proteins like GRP78 (BiP) and the activation of UPR signaling branches involving PERK, IRE1α, and ATF6.[26][27][28][29]

Experimental Protocol: Assessment of Palmitic Acid-Induced ER Stress

-

Cell Models: HepG2 cells are a commonly used model to study lipotoxicity-induced ER stress.[13][26][27][28][29]

-

Palmitic Acid Treatment: Treatment with palmitic acid (typically 0.5-1 mM) can induce ER stress.[26][29]

-

Western Blot Analysis: The activation of the UPR is assessed by measuring the levels of key ER stress markers by Western blot, including:

Protein Palmitoylation

Protein palmitoylation is the reversible post-translational attachment of palmitic acid to cysteine residues of proteins. This modification plays a crucial role in regulating protein trafficking, localization, and function.

-

Mechanism: Palmitoylation increases the hydrophobicity of proteins, facilitating their association with cellular membranes. It is a dynamic process, with palmitoyltransferases (PATs) adding the palmitate group and acyl-protein thioesterases (APTs) removing it.

Experimental Protocol: Acyl-Biotin Exchange (ABE) Assay

-

Principle: The ABE assay is a widely used method to detect and quantify protein palmitoylation. It involves three key steps:

-

Blocking of free thiol groups with N-ethylmaleimide (NEM).

-

Cleavage of the thioester bond between palmitate and cysteine with hydroxylamine, exposing a free thiol.

-

Labeling of the newly exposed thiol with a biotinylating reagent.

-

-

Detection: Biotinylated (i.e., previously palmitoylated) proteins can then be detected by Western blotting with streptavidin-HRP or purified using streptavidin beads for further analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular metabolism of palmitic acid.

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT-I)

| Tissue | Species | Km for Carnitine (µM) | Vmax (nmol/min/mg protein) | Reference |

| Liver | Young Pig | 164 - 216 | 1.22 | [30] |

| Skeletal Muscle | Young Pig | 480 | 0.54 | [30] |

| Liver (Outer Membrane) | Rat | N/A | N/A | [5] |

| Liver (Contact Sites) | Rat | N/A | N/A | [5] |

Table 2: Palmitic Acid-Induced Changes in Cellular Metabolites and Signaling

| Cell Type | Treatment | Measured Parameter | Fold Change (vs. Control) | Reference |

| Caco-2/TC7 | 24h Palmitic Acid | C16-Ceramide | ~4-fold increase | [31] |

| Caco-2/TC7 | 24h Palmitic Acid | C18-Ceramide | ~3.5-fold increase | [31] |

| HepG2 | 8h, 250 µM Palmitate | C16:0 Ceramide | ~5-fold increase | |

| HepG2 | 8h, 250 µM Palmitate | C18:0 Ceramide | ~5.5-fold increase | |

| L6 Myotubes | 20h, 0.75 mM Palmitate | GLUT4 Protein | ~39% decrease | |

| L6 Myotubes | 2h, 0.75 mM Palmitate | Slc2a4 (GLUT4) mRNA | ~18% decrease | |

| Rat Adipocytes | Palmitate | Basal 2-Deoxyglucose Transport | 129 ± 27% increase | [22][23] |

| HaCaT Keratinocytes | 150 µM Palmitate | IL-6 Secretion | ~3.5-fold increase | [22] |

| HaCaT Keratinocytes | 150 µM Palmitate | TNF-α Secretion | ~2.5-fold increase | [22] |

Table 3: Cellular Concentrations of Palmitoyl-CoA and Ceramides

| Cell Type | Condition | Palmitoyl-CoA (pmol/mg protein) | Ceramide Species (various) | Reference |

| RAW264.7 | Basal | ~10-20 | N/A | |

| MCF7 | Basal | ~5-15 | N/A | |

| Dendritic Cells | Basal | N/A | C16:0-Ceramide: 3.47 ± 1.54 nmol/10⁶ cells | |

| Porcine Oocytes | High Palmitic Acid | N/A | Increased ceramide accumulation | [10] |

Visualization of Signaling Pathways and Workflows

Palmitic Acid-Induced Insulin Resistance

Caption: Palmitic acid induces insulin resistance via DAG/PKC and ceramide pathways.

Palmitic Acid-Induced Inflammation

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitic acid causes increased dihydroceramide levels when desaturase expression is directly silenced or indirectly lowered by silencing AdipoR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitic acid induces ceramide accumulation, mitochondrial protein hyperacetylation, and mitochondrial dysfunction in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]

- 11. In vitro contraction protects against palmitate-induced insulin resistance in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Augmentation of Glucotoxicity, Oxidative Stress, Apoptosis and Mitochondrial Dysfunction in HepG2 Cells by Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. ntrs.nasa.gov [ntrs.nasa.gov]

- 21. Palmitate stimulates glucose transport in rat adipocytes by a mechanism involving translocation of the insulin sensitive glucose transporter (GLUT4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 23. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Punicalagin Inhibits Palmitate Acid-induced Lipoapoptosis through Inhibition of ER Stress, and Activation of SIRT1/Autophagy in HepG2 Cells [pubs.sciepub.com]

- 26. Emodin exerts protective effect against palmitic acid-induced endoplasmic reticulum stress in HepG2 cells -Journal of Nutrition and Health | Korea Science [koreascience.kr]

- 27. Oleic acid ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Palmitate-induced Slc2a4/GLUT4 downregulation in L6 muscle cells: evidence of inflammatory and endoplasmic reticulum stress involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Tracers in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Snapshot – Unveiling Lipid Dynamics

Traditional lipidomics provides a static snapshot of the lipidome at a single point in time. While valuable, this approach fails to capture the highly dynamic nature of lipid metabolism, including the synthesis, transport, and turnover of individual lipid species. Stable isotope tracers offer a powerful solution to this limitation, enabling researchers to track the metabolic fate of labeled precursors and quantify the flux through various lipid metabolic pathways.[1][2][3] By introducing molecules labeled with heavy, non-radioactive isotopes (such as ¹³C, ²H, or ¹⁵N) into biological systems, scientists can distinguish newly synthesized lipids from the pre-existing pool.[4][5] This technique has become a gold-standard method for studying the metabolism of lipids and lipoproteins.[3][6][7]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis strategies for employing stable isotope tracers in lipidomics. It is designed to equip researchers with the foundational knowledge required to design, execute, and interpret these powerful experiments.

Core Principles of Stable Isotope Tracing in Lipidomics

The fundamental premise of stable isotope tracing is that tracer and "tracee" (the unlabeled endogenous molecule) are metabolically indistinguishable.[8] The difference in mass imparted by the stable isotope allows for their differentiation and quantification using mass spectrometry (MS).[3] Commonly used stable isotopes in lipidomics include:

-

Carbon-13 (¹³C): Often introduced via ¹³C-labeled glucose, glycerol, or fatty acids to trace the carbon backbone of lipids.[5][9]

-

Deuterium (²H): Frequently administered as heavy water (D₂O) for a more general, less specific labeling of lipids.[5]

-

Nitrogen-15 (¹⁵N): Used to trace the head groups of certain phospholipid classes, such as phosphatidylcholine and phosphatidylethanolamine, by using labeled choline or serine.[1][5]

The choice of tracer depends on the specific metabolic pathway under investigation.[7] For instance, ¹³C₆-glucose can be used to measure the de novo synthesis of fatty acids and the glycerol backbone of glycerolipids.[9]

Experimental Workflow: From Labeling to Analysis

The successful implementation of stable isotope tracing in lipidomics requires careful planning and execution of a multi-step workflow. The general stages are outlined below.

Detailed Experimental Protocols

Cell Culture Labeling

-

Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Labeling Medium Preparation: Prepare culture medium containing the stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-palmitate). The concentration of the tracer should be optimized for the specific cell type and experimental goals.

-

Labeling: Remove the standard medium and replace it with the labeling medium. Incubate the cells for the desired period (from minutes to days, depending on the turnover rate of the lipids of interest).

-

Harvesting and Quenching: At the end of the labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual labeling medium. Quench metabolic activity by adding a cold solvent, such as methanol or by flash-freezing the cell pellet in liquid nitrogen.

Lipid Extraction (Modified Folch Method)

-

Homogenization: Resuspend the cell pellet or homogenized tissue in a mixture of chloroform and methanol (2:1, v/v).[4][10]

-

Phase Separation: Add water or a saline solution to induce phase separation. Vortex the mixture thoroughly and centrifuge to separate the layers.[10]

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).[4]

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most common analytical platform for lipidomics.[4][11]

-

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is frequently used to separate lipid species based on their hydrophobicity.[5]

-

Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed to accurately measure the mass-to-charge ratio (m/z) of the intact lipid ions and their isotopologues.[2][12] Tandem mass spectrometry (MS/MS) is used for structural elucidation and to pinpoint the location of the label within the lipid molecule.[5]

Data Presentation and Analysis

The primary output of a stable isotope labeling experiment is the isotopic enrichment, which reflects the proportion of newly synthesized lipids.[13] This data can be used to calculate various kinetic parameters, such as fractional synthesis rates and half-lives.

Quantitative Data Summary

The following table provides an example of how quantitative data from a stable isotope labeling experiment can be presented. This hypothetical data represents the fractional synthesis rate (FSR) of various phospholipid species in cultured cells after labeling with ¹³C-glucose.

| Lipid Species | Molecular Formula | Precursor Ion (m/z) | Fractional Synthesis Rate (%/hr) | Standard Deviation |

| PC(34:1) | C₄₂H₈₂NO₈P | 760.585 | 5.2 | 0.4 |

| PC(36:2) | C₄₄H₈₄NO₈P | 786.601 | 4.1 | 0.3 |

| PE(38:4) | C₄₃H₇₈NO₈P | 768.539 | 7.8 | 0.6 |

| PS(36:1) | C₄₂H₇₈NO₁₀P | 792.529 | 2.5 | 0.2 |

Visualization of a Key Metabolic Pathway: De Novo Triacylglycerol Synthesis

Stable isotope tracers are invaluable for dissecting complex metabolic pathways such as the synthesis of triacylglycerols (TAGs). The following diagram illustrates the incorporation of ¹³C from glucose into the glycerol backbone and fatty acid moieties of TAGs.

Conclusion

Stable isotope tracing has revolutionized the study of lipid metabolism, providing a dynamic view of the lipidome that is unattainable with conventional lipidomics. By enabling the quantification of metabolic fluxes, this powerful technique offers deep insights into the mechanisms underlying lipid homeostasis in health and disease. As analytical technologies continue to advance, the application of stable isotope tracers in lipidomics will undoubtedly continue to expand, furthering our understanding of the complex roles of lipids in biological systems and aiding in the development of novel therapeutic strategies.

References

- 1. Metabolic Flux Analysis Services - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. mdpi.com [mdpi.com]

- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Revolutionizing Lipidomics: A Validated LC-MS/MS Protocol for Palmitic Acid Quantification Using a Novel Palmitic Acid-d9 Internal Standard

For Immediate Release

[City, State] – [Date] – In a significant advancement for lipidomics and drug development research, a detailed application note and protocol has been developed for the precise quantification of palmitic acid in biological matrices. This method utilizes a novel palmitic acid-d9 internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers a robust and reliable tool for studying the role of this key fatty acid in various physiological and pathological processes.

Palmitic acid, a 16-carbon saturated fatty acid, is not only a fundamental component of cell membranes and an energy source but also a critical signaling molecule involved in numerous cellular pathways.[1] Dysregulation of palmitic acid metabolism has been implicated in a range of diseases, including metabolic syndrome, cardiovascular disease, and cancer. Accurate quantification of palmitic acid is therefore paramount for understanding disease mechanisms and for the development of novel therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a step-by-step experimental protocol, from sample preparation to data analysis. The use of a stable isotope-labeled internal standard, this compound, is a cornerstone of this method, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.

Summary of Method Validation

The LC-MS/MS method presented has been rigorously validated to ensure its reliability and reproducibility. The following tables summarize the key performance characteristics of the assay.

| Parameter | Result |

| Linearity (R²) | >0.998 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Caption: Linearity and Range. |

| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| 15 | < 10% | < 12% |

| 250 | < 8% | < 10% |

| 750 | < 7% | < 9% |

| Caption: Precision of the method. |

| Concentration (ng/mL) | Accuracy (%) |

| 15 | 95% - 105% |

| 250 | 97% - 103% |

| 750 | 98% - 102% |

| Caption: Accuracy of the method. |

| Extraction Recovery (%) |

| > 90% |

| Caption: Extraction recovery. |

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of palmitic acid from plasma samples using this compound as an internal standard.

1. Materials and Reagents:

-

Palmitic Acid standard

-

This compound internal standard (Cayman Chemical, Item No. 30355 or equivalent)[2]

-

LC-MS grade methanol, acetonitrile, isopropanol, and water

-

Formic acid

-

Methyl-tert-butyl ether (MTBE)

-

Internal Standard Spiking Solution: Prepare a 1 µg/mL solution of this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards of palmitic acid in a suitable matrix (e.g., charcoal-stripped plasma) ranging from 5 ng/mL to 1000 ng/mL.

2. Sample Preparation (Lipid Extraction):

-

To 100 µL of plasma sample, add 20 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 1.5 mL of a 2:1 (v/v) mixture of methanol:chloroform.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add 500 µL of water and vortex again for 30 seconds.

-

Centrifuge at 3000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids into a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 100% B

-

8-10 min: Hold at 100% B

-

10.1-12 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions:

-

Palmitic Acid: Precursor ion (Q1) m/z 255.2 -> Product ion (Q3) m/z 255.2 (Note: for quantification, a specific fragment ion can be chosen if available and provides better selectivity).

-

This compound: Precursor ion (Q1) m/z 264.2 -> Product ion (Q3) m/z 264.2 (or a specific fragment ion).

-

4. Data Analysis:

-

Integrate the peak areas for both palmitic acid and this compound.

-

Calculate the ratio of the peak area of palmitic acid to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of palmitic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Biological Context

To further elucidate the experimental process and the biological relevance of palmitic acid, the following diagrams are provided.

Caption: Experimental workflow for LC-MS/MS quantification of palmitic acid.

Palmitic acid is a key substrate for the de novo synthesis of ceramides, a class of lipid molecules that act as important signaling messengers. An excess of palmitic acid can lead to an overproduction of ceramides, which has been linked to cellular stress and the development of insulin resistance.

Caption: Simplified diagram of the de novo ceramide synthesis pathway initiated by palmitic acid.

Furthermore, palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[3][4][5] Activation of TLR4 by palmitic acid can trigger pro-inflammatory signaling cascades, contributing to the chronic low-grade inflammation observed in many metabolic diseases.[6][7]

Caption: Palmitic acid activation of the TLR4 signaling pathway.

This application note and protocol provides a valuable resource for the scientific community, enabling more accurate and reproducible research into the multifaceted roles of palmitic acid in health and disease. The detailed methodology and clear visualization of related pathways will aid researchers in designing and executing their studies with greater confidence and precision.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - Dong - Annals of Translational Medicine [atm.amegroups.org]

- 7. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Derivatization Method for Palmitic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the precise identification and quantification of fatty acids. Due to their inherent low volatility and the polar nature of their carboxyl groups, direct GC-MS analysis of free fatty acids like palmitic acid and its deuterated isotopologues is challenging, often leading to poor chromatographic peak shape and inaccurate results.[1] Derivatization is a critical pre-analytical step that chemically modifies the fatty acid to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2]

This application note provides detailed protocols for two common and effective derivatization methods for palmitic acid-d9: Silylation to form trimethylsilyl (TMS) esters and Acid-Catalyzed Esterification to form fatty acid methyl esters (FAMEs). The use of a deuterated standard like this compound is crucial for accurate quantification in stable isotope dilution methods, serving as an internal standard to correct for variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

For reproducible and accurate results, the parameters for the derivatization reaction must be carefully controlled. The following tables summarize typical quantitative parameters for the silylation and acid-catalyzed esterification methods.

Table 1: Silylation Method Parameters

| Parameter | Value | Reference |

| Derivatization Reagent | BSTFA + 1% TMCS | [1][4] |

| Sample Amount | 100 µL of 1 mg/mL solution | [1][4] |

| Reagent Volume | 50 µL (molar excess) | [1][4] |

| Reaction Temperature | 60°C | [1][4] |

| Reaction Time | 60 minutes | [1][4] |

| Dilution Solvent (optional) | Dichloromethane | [1] |

| Key Advantage | Derivatizes multiple functional groups | [1] |

Table 2: Acid-Catalyzed Esterification Method Parameters

| Parameter | Value | Reference |

| Derivatization Reagent | 12-14% BF3 or BCl3 in Methanol | [3][5][6] |

| Sample Amount | 1-25 mg | [5] |

| Reagent Volume | 2 mL | [5] |

| Reaction Temperature | 60°C | [4][5] |

| Reaction Time | 5-10 minutes | [5] |

| Extraction Solvent | Hexane or Heptane | [1][5] |

| Key Advantage | Robust for free fatty acids | [1] |

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This method converts the carboxylic acid group of this compound into a less polar and more volatile trimethylsilyl (TMS) ester. Silylation is a versatile technique that can also derivatize other functional groups like hydroxyls and amines.[1][4] It is crucial that all samples and reagents are anhydrous, as the silylating agents are sensitive to moisture.[1][4]

Materials:

-

This compound sample

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Autosampler vials with caps

-

Vortex mixer

-

Heating block or oven

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Prepare a 1 mg/mL solution of the sample in an aprotic solvent like acetonitrile in an autosampler vial.[1][4]

-

Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the sample vial. This should provide a molar excess of the derivatizing agent.[1][4]

-

Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven set to 60°C for 60 minutes.[1][4] The reaction time and temperature can be optimized for specific applications.[1]

-

Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Optionally, the derivatized sample can be diluted with a solvent such as dichloromethane before analysis.[1]

-

GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Acid-Catalyzed Esterification to FAMEs

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) derivative using either boron trifluoride (BF3) or boron trichloride (BCl3) in methanol as a catalyst.[3][5] This is a robust and widely used method for the analysis of fatty acids.

Materials:

-

This compound sample

-

12% w/w Boron Trichloride in Methanol (BCl3-Methanol) or 14% Boron Trifluoride in Methanol (BF3-Methanol)

-

Hexane or Heptane

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Micro reaction vessels (5-10 mL)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

Procedure:

-

Sample Preparation: Weigh 1-25 mg of the this compound sample into a micro reaction vessel.[5] If the sample is in a non-polar solvent, it can be used directly. If in an aqueous solvent, evaporate to dryness first.

-

Reagent Addition: Add 2 mL of 12% BCl3-Methanol or 14% BF3-Methanol to the reaction vessel.[5]

-

Reaction: Cap the vessel and heat at 60°C for 5-10 minutes in a heating block or water bath.[5] The optimal time may vary depending on the specific sample matrix.

-

Extraction: Cool the vessel to room temperature. Add 1 mL of deionized water and 1 mL of hexane.[5]

-

Phase Separation: Cap the vessel and vortex vigorously for 1 minute to extract the FAMEs into the upper organic layer. Centrifuge at approximately 1,500 x g for 10 minutes to ensure a clean separation of the layers.[1]

-

Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial.[1][5]

-

Drying: To remove any residual water, pass the organic layer through a small amount of anhydrous sodium sulfate.[1][5]

-

GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization methods.

Caption: Silylation workflow for this compound.

Caption: Acid-catalyzed esterification workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Derivatization techniques for free fatty acids by GC [restek.com]

- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fatty Acid Flux Analysis Using Palmitic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid metabolism is a central process in cellular bioenergetics and signaling. Dysregulation of fatty acid flux, encompassing processes such as de novo lipogenesis (DNL), fatty acid oxidation (FAO), and incorporation into complex lipids, is implicated in a wide range of pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and cancer. Stable isotope tracing has emerged as a powerful technique to quantitatively assess the dynamics of these metabolic pathways. Palmitic acid-d9 (hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid) is a deuterated analog of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. While primarily utilized as an internal standard for the precise quantification of endogenous palmitic acid by mass spectrometry, its properties as a stable isotope-labeled molecule also allow for its application as a tracer in fatty acid flux analysis.[1][2]

These application notes provide detailed protocols for utilizing this compound in fatty acid flux analysis, covering experimental design, sample preparation, and mass spectrometry-based analysis. The provided methodologies are adaptable for both in vitro cell culture systems and preclinical animal models.

Key Applications

-

Quantification of Fatty Acid Uptake and Incorporation: Tracing the incorporation of this compound into cellular lipid pools, such as triglycerides, phospholipids, and cholesterol esters, provides a quantitative measure of fatty acid uptake and esterification.

-